5-Ph-IAA
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Overview
Description
It is a ligand used in the auxin-inducible degron 2 (AID2) system, which is a method for inducing rapid and efficient degradation of target proteins in living cells . This compound has significant applications in scientific research, particularly in the study of protein function and tumor suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ph-IAA typically involves the derivatization of indole-3-acetic acid. One common method includes the reaction of indole-3-acetic acid with phenylboronic acid under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Ph-IAA undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the indole ring or the carboxylic acid group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
5-Ph-IAA has a wide range of applications in scientific research:
Mechanism of Action
5-Ph-IAA functions as a ligand in the AID2 system, where it binds to a modified version of the TIR1 protein from Oryza sativa (rice). This interaction induces the formation of a Skp1-Cul1-F-box (SCF) E3 ligase complex, which ubiquitinates the target protein tagged with a mini-AID (mAID) degron . The ubiquitinated protein is then recognized and degraded by the proteasome, leading to rapid depletion of the target protein .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid (IAA): The parent compound of 5-Ph-IAA, widely studied as a plant hormone.
1-Naphthaleneacetic acid (NAA): Another synthetic auxin used in plant growth regulation.
2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin used as a herbicide.
Uniqueness of this compound
This compound is unique due to its specific application in the AID2 system, which allows for precise and efficient degradation of target proteins in living cells. This makes it a valuable tool for studying protein function and developing targeted therapies .
Properties
IUPAC Name |
2-(5-phenyl-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)9-13-10-17-15-7-6-12(8-14(13)15)11-4-2-1-3-5-11/h1-8,10,17H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCWYHBDGKDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570014 |
Source
|
Record name | (5-Phenyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168649-23-8 |
Source
|
Record name | (5-Phenyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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